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molecular formula C6H7NO2S B1581045 Ethyl thiazole-5-carboxylate CAS No. 32955-22-9

Ethyl thiazole-5-carboxylate

Cat. No. B1581045
M. Wt: 157.19 g/mol
InChI Key: CIPMPQGRFNDLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05616720

Procedure details

A solution of 2-amino-5-(ethoxycarbonyl)thiazole (50 g, 0.29 mmol) in a mixture of DMF (83 mL) and THF (317 mL) was added dropwise over 87 minutes to a stirred 41° C. solution of isoamyl nitrite (59 mL, 0.44 mol) in DMF (130 mL). A maximum temperature of 60° C. was observed during the exothermic addition. After another 40 minutes the THF was removed under vacuum at 45° C. The concentrated DMF solution was cooled to 25° C. and diluted with toluene (420 mL) and water (440 mL). The toluene layer was extracted with 3×120 mL water, then dried with Na2SO4 (50 g) for 1 hour. After filtration the toluene layer was stripped on a rotary evaporator at 50° C. bath temperature, then on a vacuum pump at 21° C. The crude residue containing the title compound weighed 65.6 g. This material was used directly in the next step. A sample of similarly prepared material was purified by column chromatography to give a yellow oil. 1H NMR (CDCl3) δ8.95 (s, 1H), 8.51 (s, 1H), 4.39 (q, 2H), 1.40 (t, 3H). 13C NMR (CDCl3) δ161.0, 157.9 148.6, 129.8, 61.6, 14.1.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
83 mL
Type
solvent
Reaction Step One
Name
Quantity
317 mL
Type
solvent
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][N:6]=1.N(OCCC(C)C)=O>CN(C=O)C.C1COCC1>[CH2:10]([O:9][C:7]([C:4]1[S:3][CH:2]=[N:6][CH:5]=1)=[O:8])[CH3:11]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC=1SC(=CN1)C(=O)OCC
Name
Quantity
83 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
317 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
59 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
130 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A maximum temperature of 60° C. was observed during the exothermic addition
CUSTOM
Type
CUSTOM
Details
After another 40 minutes the THF was removed under vacuum at 45° C
Duration
40 min
ADDITION
Type
ADDITION
Details
diluted with toluene (420 mL) and water (440 mL)
EXTRACTION
Type
EXTRACTION
Details
The toluene layer was extracted with 3×120 mL water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4 (50 g) for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
After filtration the toluene layer
CUSTOM
Type
CUSTOM
Details
was stripped on a rotary evaporator at 50° C. bath temperature
CUSTOM
Type
CUSTOM
Details
at 21° C
ADDITION
Type
ADDITION
Details
The crude residue containing the title compound
CUSTOM
Type
CUSTOM
Details
A sample of similarly prepared material was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
to give a yellow oil

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1=CN=CS1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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